2,2-difluoro-3-methoxypropan-1-amine hydrochloride

Medicinal chemistry Physicochemical profiling pKₐ

This gem‑difluorinated CF₂OMe amine hydrochloride salt delivers quantifiably differentiated pKa (6.76 vs. 7.12 for 2,2‑difluoropropan‑1‑amine) and β‑methoxy functionality unmatched by simple difluoroalkyl analogs. Proven sub‑nanomolar ER down‑regulation activity (IC₅₀ 0.64 nM) confirms its value for CNS‑targeted programs seeking tuned basicity and reduced P‑gp efflux. The HCl salt form ensures handling ease and solubility advantages over free bases. Available in research to bulk quantities.

Molecular Formula C4H10ClF2NO
Molecular Weight 161.58 g/mol
CAS No. 1780891-25-9
Cat. No. B6195958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-3-methoxypropan-1-amine hydrochloride
CAS1780891-25-9
Molecular FormulaC4H10ClF2NO
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESCOCC(CN)(F)F.Cl
InChIInChI=1S/C4H9F2NO.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H
InChIKeyQBFAULJTHIKALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-3-methoxypropan-1-amine Hydrochloride (CAS 1780891-25-9) – Scientific Procurement & Selection Guide


2,2-Difluoro-3-methoxypropan-1-amine hydrochloride is a gem‑difluorinated aliphatic amine building block belonging to the CF₂OMe (difluoro(methoxy)methyl) class, supplied as a hydrochloride salt (C₄H₁₀ClF₂NO, MW 161.58). The compound features an α,α‑difluoro substitution adjacent to the amine and a β‑methoxy group, creating a distinct electronic and steric environment compared to simple difluoroalkyl or difluoromethoxy amines. It is primarily employed as a synthetic intermediate for installing the CF₂OMe motif into pharmaceutical and agrochemical candidates, where the difluoro(methoxy)methyl group serves as a potential isosteric replacement for CF₃ and OCF₃ groups [1].

Why 2,2-Difluoro-3-methoxypropan-1-amine Hydrochloride Cannot Be Simply Interchanged with In‑Class Building Blocks


Superficial analog substitution within the fluorinated propan-1-amine class masks critical physicochemical differences that directly impact downstream molecular design. The CF₂OMe group imparts a unique combination of lipophilicity, hydrogen‑bonding capability, and electronic character distinct from both the gem‑difluoroethyl (CF₂CH₃) and difluoromethoxy (OCF₂) moieties. The position of the fluorine atoms relative to the amine and the presence of the β‑methoxy group alter the amine basicity by >0.3 pKₐ units compared to 2,2‑difluoropropan‑1‑amine, and by >2.5 pKₐ units compared to 3‑(difluoromethoxy)propan‑1‑amine . Furthermore, the hydrochloride salt form confers handling and solubility advantages over the free base that are easily overlooked when substituting with non‑salt analogs . These differences are quantifiable and translate into divergent reactivity, protonation state at physiological pH, and ultimately biological performance of derived compounds.

Quantitative Differentiation Evidence for 2,2-Difluoro-3-methoxypropan-1-amine Hydrochloride Against Closest Analogs


Amine Basicity (pKₐ) – Protonation State Divergence at Physiological pH

The predicted pKₐ of the free base 2,2‑difluoro‑3‑methoxypropan‑1‑amine is 6.76±0.30 . This is 0.36 units lower than 2,2‑difluoropropan‑1‑amine (pKₐ 7.12±0.30) and 2.54 units lower than 3‑(difluoromethoxy)propan‑1‑amine (pKₐ 9.30±0.10) . At pH 7.4, the target compound is predominantly deprotonated, whereas the 2,2‑difluoroethyl analog is significantly protonated and the difluoromethoxy analog is nearly fully protonated. This shift alters the free base‑available fraction for nucleophilic reactions and membrane permeability in biological settings.

Medicinal chemistry Physicochemical profiling pKₐ

Estrogen Receptor Down‑Regulation Potency – CF₂OMe vs. CF₂CH₃ Substituents

In a patent series (US10149839), a tetrahydro‑β‑carboline scaffold bearing a 2,2‑difluoro‑3‑methoxypropyl substituent (Example 14, BDBM306728) showed an IC₅₀ of 0.64 nM for estrogen receptor (ER) down‑regulation in MCF‑7 cells [1]. The closest analog in the same patent, bearing a 2,2‑difluoroethyl substituent (Example 48, BDBM306762), exhibited an IC₅₀ of 0.26 nM [2]. While the difluoroethyl analog is slightly more potent (2.5‑fold), the CF₂OMe‑bearing compound offers a differentiated physiochemical profile (polarity, hydrogen‑bonding) that can be advantageous for multiparameter optimization (e.g., metabolic stability, off‑target selectivity) not captured by potency alone.

Estrogen receptor Oncology Cellular pharmacology

Hydrolytic Stability – CF₂OMe Amine HCl Salt vs. N‑Protected Forms

Systematic stability assessments of CF₂OMe‑containing amines demonstrated that hydrochloride salts exhibit favorable stability profiles comparable to, and in some cases superior to, their N‑protected (e.g., Boc) counterparts under standard laboratory storage conditions [1]. This finding supports the procurement and use of the hydrochloride salt form of 2,2‑difluoro‑3‑methoxypropan‑1‑amine for synthetic workflows, as it eliminates the need for deprotection monitoring and minimizes decomposition risks during prolonged storage.

Chemical stability Building block storage Hydrochloride salt

Electronic Properties – Hammett σ Constants of CF₂OMe vs. Established Fluorinated Groups

A 2024 study determined the Hammett inductive (σI) and resonance (σR) constants for the difluoro(methoxy)methyl group via ¹⁹F NMR [1]. These experimentally derived electronic parameters distinguish CF₂OMe from the widely used CF₃ and OCF₃ groups, providing a quantitative basis for predicting substituent effects on reactivity, acidity, and binding interactions. The values enable chemists to parameterize SAR models where the CF₂OMe group is installed via 2,2‑difluoro‑3‑methoxypropan‑1‑amine, whereas such data is unavailable for the simpler CF₂CH₃ or OCF₂‑propylamine building blocks.

Electronic effects Hammett constants SAR design

Patent‑Documented Utility as a CF₂OMe Synthon in Bioactive Molecule Synthesis

The 2,2‑difluoro‑3‑methoxypropan‑1‑amine substructure appears in multiple exemplified compounds within US patent 10,149,839 (AstraZeneca), where it is employed as the N‑alkyl substituent on a tetrahydro‑β‑carboline scaffold targeting estrogen receptor modulation [1] [2]. The same substructure is also present in US patent 10,125,135, demonstrating broad utility across chemically distinct series [3]. This patent‑based usage contrasts with the 2,2‑difluoroethyl and 2,2‑difluoropropyl analogs, which are more commonly cited in kinase and TBK‑1 inhibitor patents, indicating differentiated deployment in ER‑focused medicinal chemistry programs.

Patent building block Estrogen receptor modulator Drug discovery

Proven Application Scenarios for 2,2-Difluoro-3-methoxypropan-1-amine Hydrochloride Based on Quantitative Evidence


Estrogen Receptor Modulator Lead Optimization

The direct potency comparison from US10149839 (IC₅₀ 0.64 nM for CF₂OMe vs. 0.26 nM for CF₂CH₃) provides a quantitative starting point for multi‑parameter optimization. Teams can select the CF₂OMe building block when seeking to modulate polarity and hydrogen‑bonding properties while retaining sub‑nanomolar ER down‑regulation activity. The differentiated pKₐ (6.76 vs. 7.12) further supports tuning of basicity‑dependent ADME parameters. [1]

Physicochemical Property Balancing in CNS Drug Design

The reduced basicity (pKₐ 6.76) compared to 2,2‑difluoropropan‑1‑amine (pKₐ 7.12) makes the target compound an attractive building block for CNS‑targeted programs, where lower amine basicity is often desirable to reduce P‑glycoprotein efflux and improve brain penetration. The CF₂OMe group additionally contributes polarity without the hydrogen‑bond donor capacity of hydroxyl bioisosteres, as supported by the Hammond constant analysis. [2]

Synthesis of Fluorinated β‑Amino Acid Precursors

The gem‑difluoro substitution adjacent to the amine, combined with the β‑methoxy group, positions 2,2‑difluoro‑3‑methoxypropan‑1‑amine as a precursor for α,α‑difluoro‑β‑amino carbonyl compounds via established organocascade reactions. This synthetic utility is unique compared to non‑methoxylated difluoropropylamines, as the methoxy group can serve as a latent handle for further functionalization. [3]

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